![molecular formula C14H20BrNO3S B2726374 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351651-54-1](/img/structure/B2726374.png)
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
The compound “4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide” is likely to be an organic compound containing a benzene ring substituted with a bromine atom and a sulfonamide group. The sulfonamide group is attached to a cyclohexyl group through a hydroxyethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, bromine atom, sulfonamide group, and cyclohexyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the sulfonamide group. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions . The sulfonamide group could potentially engage in a variety of reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
Research has explored the synthesis and characterization of compounds related to benzenesulfonamide for use in photodynamic therapy (PDT). Specifically, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yields. These properties make them very useful as photosensitizers in photodynamic therapy, particularly for Type II mechanisms in cancer treatment. The good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of these compounds underscore their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory effects. A study on 4-(2-substituted hydrazinyl)benzenesulfonamides revealed potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings suggest the therapeutic potential of these compounds in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and diuretic-related treatments (Gul et al., 2016).
Synthetic Chemistry
In the realm of synthetic chemistry, benzenesulfonamide derivatives have shown promise as intermediates and catalysts for various chemical transformations. Their use has been demonstrated in the preparation of β-substituted amines from olefins, showcasing the versatility of benzenesulfonamide-based compounds in facilitating diverse synthetic routes. This application is particularly relevant for developing novel pharmaceuticals and materials (Terauchi & Takemura, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQFARIHLMHUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |
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